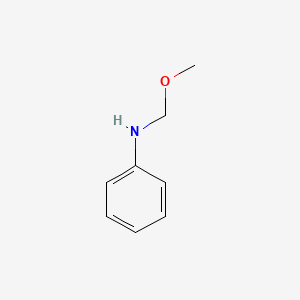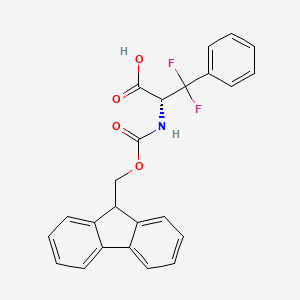
(3-Methanesulfonylphenyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methanesulfonylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2S. It is also known under the name Mesulfen.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methanesulfonylphenyl)hydrazine hydrochloride typically involves the reaction of 3-methanesulfonylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: (3-Methanesulfonylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
(3-Methanesulfonylphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is utilized in the manufacturing of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (3-Methanesulfonylphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways. Further research is needed to fully elucidate the molecular mechanisms underlying its biological activities.
Comparison with Similar Compounds
- (S)-(-)-(3-Methanesulfonyl-phenyl)-1-propyl-piperidine
- 4-(3-Methanesulfonylphenyl)-1-propyl-piperidine
Comparison: Compared to these similar compounds, (3-Methanesulfonylphenyl)hydrazine hydrochloride exhibits unique properties and applications . For instance, it has distinct chemical reactivity and biological activities that make it suitable for specific research and industrial purposes .
Properties
Molecular Formula |
C7H11ClN2O2S |
|---|---|
Molecular Weight |
222.69 g/mol |
IUPAC Name |
(3-methylsulfonylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)7-4-2-3-6(5-7)9-8;/h2-5,9H,8H2,1H3;1H |
InChI Key |
ZHOVXNVTZGPAFH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


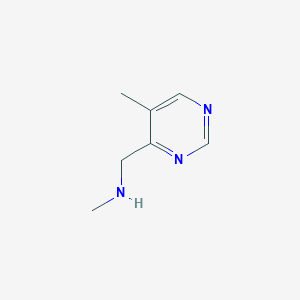
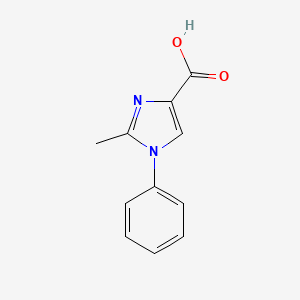
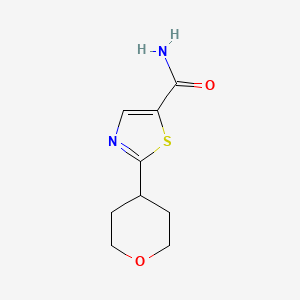
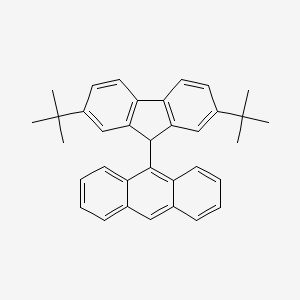
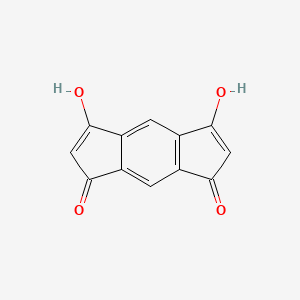
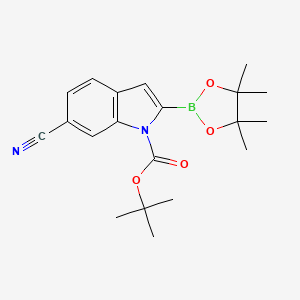
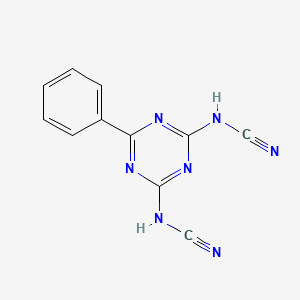
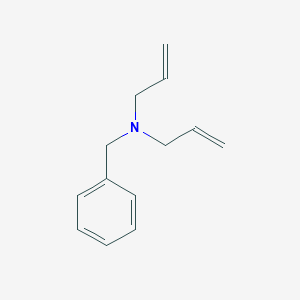
![1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxyanthracene-9,10-dione](/img/structure/B13139839.png)
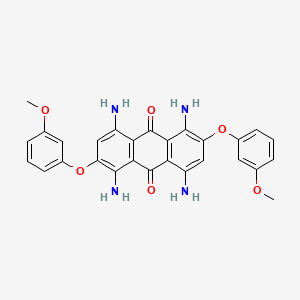
![5-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13139848.png)
